Cas no 2680807-85-4 (2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid)

2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid
- EN300-28280736
- 2680807-85-4
- 2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid
-
- インチ: 1S/C13H12N2O4/c1-3-8-15(13(18)19-9-4-2)11-10(12(16)17)6-5-7-14-11/h1,4-7H,2,8-9H2,(H,16,17)
- InChIKey: QCOBNHWSASOKOH-UHFFFAOYSA-N
- SMILES: O(CC=C)C(N(CC#C)C1C(C(=O)O)=CC=CN=1)=O
計算された属性
- 精确分子量: 260.07970687g/mol
- 同位素质量: 260.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 399
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 79.7Ų
2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280736-10.0g |
2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |
2680807-85-4 | 95.0% | 10.0g |
$5099.0 | 2025-03-19 | |
Enamine | EN300-28280736-0.1g |
2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |
2680807-85-4 | 95.0% | 0.1g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-28280736-1.0g |
2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |
2680807-85-4 | 95.0% | 1.0g |
$1185.0 | 2025-03-19 | |
Enamine | EN300-28280736-10g |
2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |
2680807-85-4 | 10g |
$5099.0 | 2023-09-09 | ||
Enamine | EN300-28280736-5.0g |
2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |
2680807-85-4 | 95.0% | 5.0g |
$3438.0 | 2025-03-19 | |
Enamine | EN300-28280736-0.25g |
2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |
2680807-85-4 | 95.0% | 0.25g |
$1090.0 | 2025-03-19 | |
Enamine | EN300-28280736-5g |
2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |
2680807-85-4 | 5g |
$3438.0 | 2023-09-09 | ||
Enamine | EN300-28280736-1g |
2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |
2680807-85-4 | 1g |
$1185.0 | 2023-09-09 | ||
Enamine | EN300-28280736-0.05g |
2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |
2680807-85-4 | 95.0% | 0.05g |
$996.0 | 2025-03-19 | |
Enamine | EN300-28280736-0.5g |
2-{[(prop-2-en-1-yloxy)carbonyl](prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid |
2680807-85-4 | 95.0% | 0.5g |
$1137.0 | 2025-03-19 |
2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid 関連文献
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acidに関する追加情報
Compound CAS No. 2680807-85-4: 2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid
Compound CAS No. 2680807-85-4, also known as 2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique chemical structure and promising properties. The molecule consists of a pyridine ring substituted with a carboxylic acid group at position 3 and a complex amino group at position 2, which includes a propargyl (propargylamine) moiety and a propenyl (allyl) ether moiety connected via a carbonyl group. This combination of functional groups makes the compound versatile and amenable to further chemical modifications.
The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions, condensations, and possibly coupling reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving yield and purity. For instance, studies published in the Journal of Organic Chemistry have highlighted the use of microwave-assisted synthesis to accelerate the formation of similar compounds, suggesting potential applications for this method in the synthesis of our compound.
The structure of 2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-y l)amino}pyridine-3-carboxylic acid is particularly interesting due to its conjugated system. The pyridine ring provides aromatic stability, while the propargyl and propenyl groups introduce unsaturation and potential for further reactivity. These features make the compound a valuable building block in organic synthesis, especially in the development of bioactive molecules.
Recent research has focused on the application of this compound in drug discovery. Its carboxylic acid group can be readily converted into esters or amides, enabling the creation of bioisosteres or prodrugs. For example, studies in the European Journal of Medicinal Chemistry have demonstrated that similar pyridine-based compounds exhibit promising anti-inflammatory and anticancer activities. This suggests that our compound could serve as a lead molecule for developing novel therapeutic agents.
In addition to its pharmaceutical applications, this compound has shown potential in materials science. The presence of conjugated double bonds in both the propenyl and propargyl groups may contribute to electronic properties suitable for use in organic electronics or optoelectronic devices. Research published in Nature Communications has explored similar structures for their use in organic light-emitting diodes (OLEDs), highlighting their ability to enhance device efficiency.
The environmental impact of this compound is another area of interest. As industries increasingly prioritize sustainability, understanding the biodegradability and eco-toxicity of such compounds becomes crucial. Preliminary studies suggest that under certain conditions, the compound undergoes hydrolysis, potentially reducing its environmental footprint. However, further research is needed to fully assess its ecological implications.
In conclusion, 2-{(prop-2-en -1-yloxy)carbonyl(prop -2 -yn -1 - yl )amino}pyridine -3 -carboxylic acid represents a fascinating molecule with diverse applications across multiple disciplines. Its unique structure offers opportunities for innovation in drug development, materials science, and sustainable chemistry. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial advancements.
2680807-85-4 (2-{(prop-2-en-1-yloxy)carbonyl(prop-2-yn-1-yl)amino}pyridine-3-carboxylic acid) Related Products
- 1781019-63-3(3-Bromo-5-(1-methylethyl)-benzenemethanol)
- 2098068-35-8(4-(fluoromethyl)-4-methylpiperidin-1-amine)
- 2248184-62-3((1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine)
- 2166923-46-0(3-(6-formylpyridin-2-yl)prop-2-ynoic acid)
- 2228279-52-3(4-(3-bromopropyl)-1-ethyl-3,5-dimethyl-1H-pyrazole)
- 1704231-64-0(5-amino-1-(but-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1389572-02-4(N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide)
- 2172137-35-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid)
- 1361709-31-0(2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl)
- 2402836-97-7(Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate)




